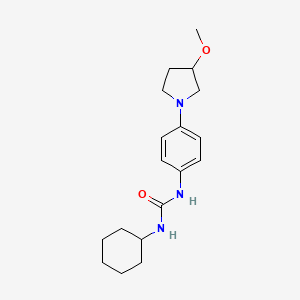
1-Cyclohexyl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in agriculture to enhance the growth and development of various crops, including fruits, vegetables, and ornamental plants. CPPU has gained significant attention due to its potential to improve crop yields and quality. In
Mécanisme D'action
1-Cyclohexyl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea acts as a synthetic cytokinin, which is a plant hormone that regulates cell division and differentiation. This compound promotes cell division by stimulating the activity of cyclin-dependent kinases (CDKs) and cyclins, which are essential for cell cycle progression. This compound also activates the expression of genes involved in cell division and differentiation, such as cyclin D3 and cyclin A2. Moreover, this compound inhibits the activity of polyamine oxidase (PAO), which is an enzyme that degrades polyamines, which are essential for cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. This compound increases the content of soluble sugars, organic acids, and amino acids in fruits, which improves their taste and nutritional value. This compound also enhances the accumulation of anthocyanins, carotenoids, and flavonoids, which are pigments that contribute to the color and antioxidant capacity of fruits and flowers. Moreover, this compound increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and peroxidase (POD), which protect plants from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclohexyl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has several advantages and limitations for lab experiments. The advantages include its high efficacy, low toxicity, and ease of application. This compound can be applied to plants via foliar spray, soil drench, or injection, and it can be used at low concentrations to achieve significant effects. The limitations include its high cost, limited availability, and potential environmental risks. This compound is a synthetic compound that requires specialized equipment and expertise for its synthesis and analysis. Moreover, this compound may have adverse effects on non-target organisms and ecosystems if not used properly.
Orientations Futures
1-Cyclohexyl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has promising potential for further research and development in various areas. Some of the future directions include:
1. Optimization of this compound application methods and concentrations for different crops and conditions.
2. Investigation of the molecular mechanisms underlying the effects of this compound on plant growth, development, and stress tolerance.
3. Development of this compound analogs with improved efficacy, selectivity, and safety.
4. Evaluation of the long-term effects of this compound on soil health, microbial communities, and ecosystem services.
5. Integration of this compound with other plant growth regulators, such as auxins, gibberellins, and abscisic acid, for synergistic effects.
Conclusion:
This compound is a synthetic plant growth regulator that has gained significant attention due to its potential to improve crop yields and quality. This compound acts as a synthetic cytokinin and promotes cell division, fruit enlargement, and stress tolerance in plants. This compound has various biochemical and physiological effects on plants, including the accumulation of sugars, pigments, and antioxidants. This compound has several advantages and limitations for lab experiments, and it has promising potential for further research and development in various areas.
Méthodes De Synthèse
1-Cyclohexyl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea can be synthesized by reacting 4-(3-methoxypyrrolidin-1-yl)aniline with cyclohexylisocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 187-189°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been extensively studied for its potential application in agriculture. This compound has been shown to promote cell division, increase fruit size, improve fruit quality, and delay fruit ripening in various crops, including grapes, strawberries, kiwifruit, and tomatoes. This compound has also been shown to increase flower number, improve flower quality, and extend the vase life of cut flowers. Moreover, this compound has been reported to enhance the resistance of plants to abiotic and biotic stresses, such as drought, salinity, and pests.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-11-12-21(13-17)16-9-7-15(8-10-16)20-18(22)19-14-5-3-2-4-6-14/h7-10,14,17H,2-6,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRXORUKKBNINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

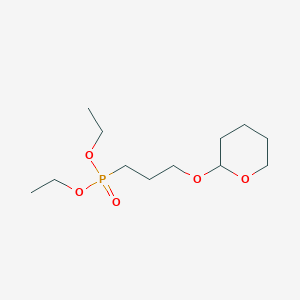
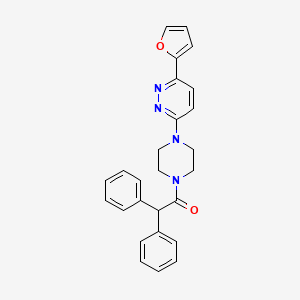
![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2786775.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2786776.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2786779.png)
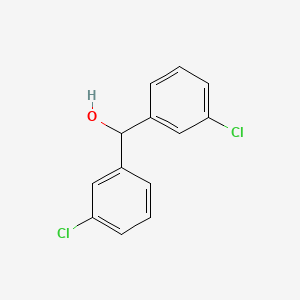
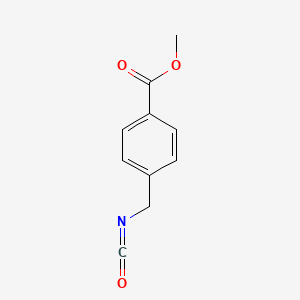
![1-Bromo-3-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2786784.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2786787.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2786793.png)